molecular formula C18H11Cl2N5O B2804591 2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891114-18-4

2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

カタログ番号: B2804591
CAS番号: 891114-18-4
分子量: 384.22
InChIキー: YEOZGZKYDOOIMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a dichlorinated benzamide moiety. The 2,5-dichlorobenzamide group may enhance lipophilicity and binding affinity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

特性

IUPAC Name

2,5-dichloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5O/c19-12-4-5-15(20)14(9-12)18(26)22-13-3-1-2-11(8-13)16-6-7-17-23-21-10-25(17)24-16/h1-10H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOZGZKYDOOIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyridazine moiety, which is then coupled with a dichlorobenzamide derivative. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) under controlled temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

化学反応の分析

Types of Reactions

2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and pH levels to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .

科学的研究の応用

2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several applications in scientific research:

作用機序

The mechanism of action of 2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazolopyridazine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

類似化合物との比較

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Functional Groups
2,5-Dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (Target) [1,2,4]Triazolo[4,3-b]pyridazine 2,5-Dichlorobenzamide at phenyl position
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b) [1,2,4]Triazolo[4,3-b]pyridazine Benzoylamino, propenoic acid, and pyrazole with methyl groups
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]Triazolo[4,3-b]pyridazine N-Methylacetamide and methyl group on triazolo-pyridazine
  • Key Observations: The target compound lacks the pyrazole and propenoic acid moieties present in E-4b, which may reduce its polarity compared to E-4b .

Physicochemical Properties

Melting points and solubility profiles offer insights into stability and formulation challenges:

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Evidence-Based)
Target Compound Not reported Likely low aqueous solubility due to dichlorobenzamide group
E-4b 253–255 Moderate solubility in polar aprotic solvents (e.g., DMF)
E-4d 187–189 Higher solubility than E-4b due to pyridazine-chloro substitution
Lin28-1632 Not reported Dissolved in PBS/DMSO for in vivo delivery
  • Analysis: The high melting point of E-4b (253–255°C) suggests strong crystalline packing, possibly due to hydrogen bonding from the propenoic acid group . The target compound’s dichlorobenzamide may similarly promote stability but reduce solubility. Lin28-1632’s use in PBS/DMSO mixtures highlights its compatibility with biological buffers, a trait the target compound may share if formulated with solubilizing agents .

Q & A

Q. What are the key synthetic steps and characterization methods for 2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide?

The synthesis typically involves:

  • Triazolopyridazine core formation : Cyclization of precursors like 3-aminophenylpyridazine derivatives under acidic conditions .
  • Benzamide coupling : Reaction of activated carboxylic acid (e.g., 2,5-dichlorobenzoyl chloride) with the triazolopyridazine-aniline intermediate using bases like triethylamine in anhydrous DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.
  • Characterization : NMR (¹H/¹³C) for functional group confirmation, HRMS for molecular weight validation, and IR spectroscopy to identify amide C=O stretches (~1650 cm⁻¹) .

Q. How can researchers confirm the compound’s solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Incubate in PBS (pH 7.4) or simulated biological fluids (e.g., plasma) at 37°C. Monitor degradation via HPLC over 24–72 hours .

Q. What in vitro assays are suitable for initial biological screening?

  • Anticancer activity : MTT assays in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based kinase or phosphatase assays, using ATP/ADP-Glo™ kits for IC₅₀ determination .
  • Anti-inflammatory potential : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can reaction yields be optimized during the substitution of dichloro groups?

  • Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C. Adjust pH to 8–9 with K₂CO₃ to deprotonate nucleophiles (e.g., amines, thiols) .
  • Catalysis : Introduce Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination at dichloro sites .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) while maintaining >80% yield .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Assess bioavailability (oral/IP administration), plasma half-life (LC-MS/MS), and tissue distribution in rodent models .
  • Metabolite identification : Use liver microsome assays + HRMS to detect active/inactive metabolites affecting in vivo results .
  • Formulation optimization : Improve solubility via nanoemulsions or PEGylation to bridge in vitro-in vivo gaps .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Replace triazolopyridazine with triazolothiadiazine (see PDE4 inhibitor studies) .
  • Substituent variations : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance target binding .
  • Docking studies : Use AutoDock Vina with crystal structures (e.g., PDE4A, PDB: 1F0J) to prioritize analogs with improved binding energies .

Q. What methods validate target selectivity in kinase or receptor assays?

  • Broad-panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) or GPCRs (β-arrestin recruitment assays) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in lysates .
  • CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines .

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Mechanistic profiling : Perform RNA-seq to identify differential expression of pro-apoptotic genes (e.g., BAX, CASP3) .
  • Metabolic dependency : Assess glycolysis/OXPHOS ratios via Seahorse assays; some lines may resist apoptosis under high glycolytic flux .
  • Check efflux pumps : Use ABCB1 inhibitors (e.g., verapamil) in multidrug-resistant lines (e.g., NCI/ADR-RES) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。